molecular formula C13H26IN3 B12329350 S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt

S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt

Cat. No.: B12329350
M. Wt: 351.27 g/mol
InChI Key: WUQJZPODVWGKFI-DHTOPLTISA-N
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Description

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide typically involves the cyclization of amido-nitriles. This process is catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve high-yield processes that can be scaled up. These methods may include the use of metal catalysts and optimized reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole hydrides .

Scientific Research Applications

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide stands out due to its specific tert-butyl groups and iodide ion, which confer unique steric and electronic properties. These features make it particularly useful in specialized applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C13H26IN3

Molecular Weight

351.27 g/mol

IUPAC Name

(2S,6S)-2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydroiodide

InChI

InChI=1S/C13H25N3.HI/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9;/h9-10H,7-8H2,1-6H3,(H,14,15);1H/t9-,10-;/m1./s1

InChI Key

WUQJZPODVWGKFI-DHTOPLTISA-N

Isomeric SMILES

CC(C)(C)[C@H]1CN2C[C@@H](N=C2N1)C(C)(C)C.I

Canonical SMILES

CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C.I

Origin of Product

United States

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